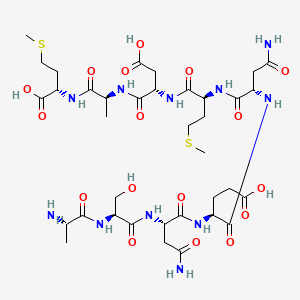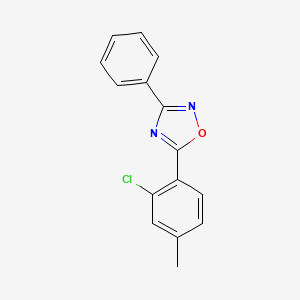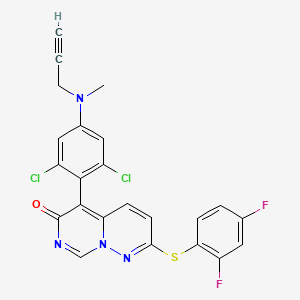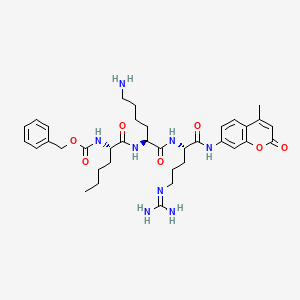
Influenza A NP (366-374)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Influenza A NP (366-374) is a peptide derived from the nucleoprotein of the Influenza A virus, specifically from the strain A/PR/8/34. This peptide is recognized by the immune system, particularly by CD8+ T cells, and plays a crucial role in the immune response against the Influenza A virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Influenza A NP (366-374) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: The industrial production of Influenza A NP (366-374) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and lyophilized for storage and distribution .
Analyse Chemischer Reaktionen
Types of Reactions: Influenza A NP (366-374) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The synthesis of Influenza A NP (366-374) involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA) .
Major Products Formed: The major product formed is the peptide itself, Influenza A NP (366-374), with a molecular weight of approximately 1026.2 Da .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Influenza A NP (366-374) is used as a model peptide for studying peptide synthesis and purification techniques .
Biology: In biology, this peptide is used to study the immune response to Influenza A virus. It serves as a target for CD8+ T cells, helping researchers understand how the immune system recognizes and combats viral infections .
Medicine: In medicine, Influenza A NP (366-374) is used in vaccine development and immunotherapy research. It helps in designing vaccines that can elicit a strong immune response against the Influenza A virus .
Industry: In the pharmaceutical industry, this peptide is used in the development of diagnostic tools and therapeutic agents for Influenza A virus infections .
Wirkmechanismus
Influenza A NP (366-374) exerts its effects by being presented on the surface of infected cells in the context of major histocompatibility complex (MHC) class I molecules. This presentation is recognized by CD8+ T cells, which then initiate an immune response to eliminate the infected cells . The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, leading to the activation and proliferation of these cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Influenza A NP (147-155)
- Influenza A PA (224-233)
- Ovalbumin epitope (257-264)
Uniqueness: Influenza A NP (366-374) is unique in its high affinity for H2-Db, making it a potent target for CD8+ T cell responses. This specificity and its role in immune recognition make it a valuable tool in immunological research .
Eigenschaften
Molekularformel |
C36H59N11O17S2 |
|---|---|
Molekulargewicht |
982.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
GFTXYRPPWCNXKO-NQBGTIOHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)





